1,8-Dibromoanthracene
Overview
Description
1,8-Dibromoanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is characterized by the presence of two bromine atoms at the 1 and 8 positions on the anthracene skeleton. This compound has the molecular formula C14H8Br2 and is known for its unique chemical properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dibromoanthracene can be synthesized through the bromination of anthracene. The process typically involves the reaction of anthracene with bromine in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 8 positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,8-Dibromoanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of dihydroanthracene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as zinc in the presence of hydrochloric acid are used.
Major Products Formed
Substitution: Formation of substituted anthracene derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Scientific Research Applications
1,8-Dibromoanthracene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,8-dibromoanthracene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to various chemical transformations, such as substitution or addition reactions. The compound’s effects are mediated through pathways involving electron transfer and radical formation, which are crucial in its photophysical and photochemical applications .
Comparison with Similar Compounds
1,8-Dibromoanthracene can be compared with other dibromoanthracene isomers, such as:
- 1,2-Dibromoanthracene
- 1,3-Dibromoanthracene
- 1,4-Dibromoanthracene
- 1,5-Dibromoanthracene
- 1,6-Dibromoanthracene
- 1,9-Dibromoanthracene
- 1,10-Dibromoanthracene
- 2,3-Dibromoanthracene
- 2,6-Dibromoanthracene
- 2,7-Dibromoanthracene
- 3,9-Dibromoanthracene
- 9,10-Dibromoanthracene
Uniqueness
This compound is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it a valuable compound for targeted chemical synthesis and applications in materials science .
Properties
IUPAC Name |
1,8-dibromoanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQFVBWHOMXEEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=C2C(=C1)Br)C(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027743 | |
Record name | 1,8-Dibromoanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131276-24-9 | |
Record name | 1,8-Dibromoanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.